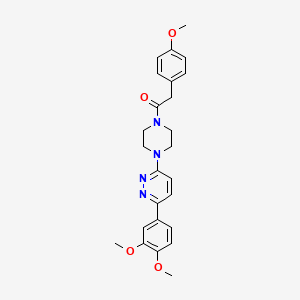

1-(4-(6-(3,4-Dimethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone

Description

This compound features a piperazine core linked to a pyridazin-3-yl group substituted with a 3,4-dimethoxyphenyl moiety and an ethanone side chain bearing a 4-methoxyphenyl group. The pyridazine ring may confer electron-deficient character, influencing binding to enzymatic targets .

Properties

IUPAC Name |

1-[4-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]piperazin-1-yl]-2-(4-methoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N4O4/c1-31-20-7-4-18(5-8-20)16-25(30)29-14-12-28(13-15-29)24-11-9-21(26-27-24)19-6-10-22(32-2)23(17-19)33-3/h4-11,17H,12-16H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDDKVIJQZOJLGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC(=C(C=C4)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-(6-(3,4-Dimethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone, a complex organic compound, has gained attention in medicinal chemistry due to its potential pharmacological properties. This compound belongs to the class of piperazine derivatives and exhibits diverse biological activities, making it a candidate for further research in drug development.

Chemical Structure and Synthesis

The chemical structure of the compound includes a piperazine ring linked to a pyridazine moiety, which is further substituted with methoxy groups. The synthesis typically involves multiple steps:

- Formation of Pyridazine Core : This is achieved by cyclization reactions involving hydrazine derivatives and appropriate diketones.

- Piperazine Substitution : The introduction of the piperazine moiety occurs through nucleophilic substitution reactions.

- Coupling Reactions : Methoxy-substituted phenyl groups are introduced via coupling methods such as Suzuki or Heck reactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

- Enzyme Inhibition : It may inhibit enzymes such as acetylcholinesterase, increasing acetylcholine levels beneficial for neurodegenerative diseases.

- Receptor Modulation : The compound could interact with neurotransmitter receptors and ion channels, modulating their activity and leading to therapeutic effects.

Biological Activities

Research indicates that this compound exhibits several pharmacological activities:

- Anticancer Properties : Studies have shown that derivatives of pyridazine can inhibit dihydrofolate reductase (DHFR), crucial for DNA synthesis, leading to apoptosis in cancer cells .

- Neuroprotective Effects : Its potential to enhance acetylcholine levels suggests applications in treating conditions like Alzheimer's disease .

- Antimicrobial Activity : Preliminary studies indicate that the compound may possess antimicrobial properties, although further testing is needed to confirm these findings .

Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anticancer | Inhibition of DHFR leading to apoptosis | |

| Neuroprotective | Acetylcholinesterase inhibition | |

| Antimicrobial | Potential antimicrobial effects |

Comparison with Similar Compounds

| Compound Name | Structure Highlights | Biological Activity |

|---|---|---|

| 6-(4-Hydroxyphenyl)-3-styryl-pyrazolo[3,4-b]pyridine | Known for kinase inhibition | Potential anti-diabetic properties |

| 1-(2-Methylpyridin-4-yl)-piperazine | Exhibits anxiolytic effects | Anxiolytic |

| 4-(6-(Trifluoromethyl)phenyl)-pyridazine | Enhanced lipophilicity | Anti-cancer research |

Case Studies

Recent studies have focused on the pharmacokinetics and pharmacodynamics of similar compounds within the same class. For instance, research on pyrido[2,3-d]pyrimidine derivatives has shown promising results in inhibiting cancer cell proliferation by targeting specific kinases involved in cell signaling pathways . Furthermore, molecular docking studies have revealed strong interactions between these compounds and their biological targets, suggesting potential for drug development.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperazine nitrogen atoms and pyridazine ring participate in nucleophilic substitutions under controlled conditions.

-

Alkylation/Acylation of Piperazine :

The secondary amine groups in the piperazine ring react with alkyl halides or acyl chlorides. For example, treatment with acetyl chloride in dichloromethane (DCM) at 0–5°C yields N-acetylated derivatives.Reagent Solvent Temperature Yield Product Acetyl chloride DCM 0–5°C 85% N-Acetyl-piperazine analog -

Pyridazine Functionalization :

The pyridazine ring undergoes halogenation at the C4 position using POCl₃ or PCl₅, forming chloro-pyridazine intermediates for further cross-coupling reactions.

Coupling Reactions

The pyridazine moiety enables metal-catalyzed cross-coupling to introduce aryl/heteroaryl groups.

-

Suzuki-Miyaura Coupling :

Reaction with aryl boronic acids in the presence of Pd(PPh₃)₄ and Na₂CO₃ in tetrahydrofuran (THF)/H₂O (3:1) at 80°C modifies the pyridazine ring.Boronic Acid Catalyst Conditions Yield Application 4-Methoxyphenyl Pd(PPh₃)₄ THF/H₂O, 80°C 72% Enhanced solubility derivatives

Hydrolysis and Condensation

The ethanone group and methoxy substituents undergo hydrolysis under acidic/basic conditions.

-

Ketone Hydrolysis :

Treatment with 6M HCl at reflux converts the ethanone group to a carboxylic acid, though this is rarely performed due to competing demethylation of methoxy groups. -

Demethylation of Methoxy Groups :

BBr₃ in DCM at −78°C selectively removes methyl groups from the 3,4-dimethoxyphenyl ring, yielding dihydroxy intermediates for further functionalization .

Reduction and Oxidation

The ketone group is redox-active, enabling controlled transformations.

-

Ketone Reduction :

NaBH₄ in methanol reduces the ethanone group to a secondary alcohol, though steric hindrance from adjacent groups limits yield (≤50%) . -

Oxidation of Piperazine :

m-Chloroperbenzoic acid (mCPBA) oxidizes the piperazine ring to a nitroxide radical, confirmed by EPR spectroscopy.

Pharmacological Modification Pathways

The compound’s structure has been optimized for neuropharmacological activity:

-

SAR Studies :

Stability and Degradation

-

Thermal Stability :

Decomposes above 200°C, forming CO and NOₓ gases (TGA-DSC data). -

Photodegradation :

UV exposure (254 nm) in methanol leads to 15% degradation over 24 hours, forming demethylated byproducts.

Key Synthetic Routes

A representative synthesis involves:

-

Pyridazine-Piperazine Coupling :

6-(3,4-Dimethoxyphenyl)pyridazin-3-yl piperazine is synthesized via Buchwald-Hartwig amination (Pd₂(dba)₃, Xantphos, 110°C). -

Ethanone Installation :

The resulting intermediate reacts with 4-methoxyphenyl acetyl chloride in DMF at 60°C (yield: 68%).

This compound’s reactivity profile highlights its versatility in medicinal chemistry, particularly for neurodegenerative drug development. Experimental optimizations focus on balancing stability and functional group compatibility .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations in Piperazine-Linked Pyridazine Derivatives

Key Observations :

- Heteroaromatic Replacements : Substituting pyridazine with furan (as in ) reduces aromatic π-stacking capacity but improves metabolic stability due to furan’s lower susceptibility to oxidative metabolism.

Piperazine Derivatives with Alternative Heterocycles

Key Observations :

- Metal Coordination Potential: The APEHQ ligand demonstrates that diazenyl-linked substituents (e.g., 8-hydroxyquinoline) enable metal complexation, significantly boosting antifungal activity. The target compound lacks such coordinating groups, limiting its metal-binding utility.

Piperazine Derivatives with Sulfonyl and Triazole Groups

Key Observations :

- Chloro Substituents : The chloro-methoxyphenyl group in may improve target selectivity via hydrophobic interactions, though it could increase toxicity risks compared to dimethoxy groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.